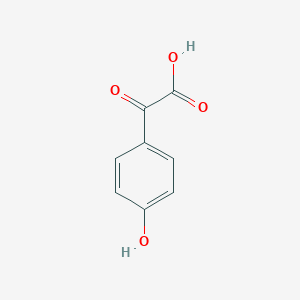

4-Hydroxyphenylglyoxylic acid

概要

説明

4-ヒドロキシフェニルグリオキシル酸は、分子式がC8H6O4である化学化合物です。 グリオキシル酸の構造誘導体であり、カルニチンパルミトイルトランスフェラーゼ1(CPT1)の阻害剤として知られています 。 この化合物は、IUPAC名である(4-ヒドロキシフェニル)(オキソ)酢酸とも呼ばれています .

2. 製法

合成経路と反応条件: 4-ヒドロキシフェニルグリオキシル酸は、様々な化学反応によって合成することができます。一般的な方法の1つは、4-ヒドロキシフェニルグリオキシル酸の酸化です。 この反応は通常、特定の触媒と制御された条件を必要とし、目的の生成物が得られるようにします .

工業的製造方法: 工業的には、4-ヒドロキシフェニルグリオキシル酸の製造は、酵素やその他の触媒を用いて高収率と純度を達成する、複数段階のプロセスが用いられることが多いです。 具体的な方法は、目的の規模や用途によって異なります .

3. 化学反応解析

反応の種類: 4-ヒドロキシフェニルグリオキシル酸は、次のような様々な化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴い、様々な酸化生成物の生成につながります。

還元: この化合物は、使用される試薬と条件に応じて、様々な誘導体に還元することができます。

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元剤: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムが頻繁に使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はカルボン酸の生成につながる可能性がありますが、還元はアルコールや他の還元誘導体の生成につながる可能性があります .

4. 科学研究における用途

4-ヒドロキシフェニルグリオキシル酸は、次のような科学研究において幅広い用途を持っています。

化学: それは、様々な有機化合物の合成における構成要素として使用されています。

生物学: この化合物は、代謝経路と酵素阻害における役割について研究されています。

医学: 研究では、特定の酵素に対する阻害効果から、治療薬としての可能性が検討されています。

準備方法

Synthetic Routes and Reaction Conditions: 4-Hydroxyphenylglyoxylic acid can be synthesized through various chemical reactions. One common method involves the oxidation of 4-hydroxyphenylglyoxalate. This reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step processes that include the use of enzymes and other catalysts to achieve high yields and purity. The exact methods can vary depending on the desired scale and application .

化学反応の分析

Oxidation Reactions

4-Hydroxyphenylglyoxylic acid can undergo oxidation to form various products. For instance, it can be oxidized to quinones or other aromatic compounds under specific conditions:

-

Base-Catalyzed Oxygenolysis : In a study involving the oxidation of flavonoids, this compound was identified as a product formed during the oxygenation process. This reaction suggests that under oxidative conditions, the compound can participate in complex biochemical transformations .

Esterification

Esterification reactions can occur when this compound reacts with alcohols in the presence of an acid catalyst:

This reaction results in the formation of esters, which are important for various applications in organic synthesis and material science.

Decarboxylation

Under certain conditions, this compound may undergo decarboxylation, leading to the formation of simpler aromatic compounds:

This reaction highlights the potential for generating valuable intermediates for further synthetic applications.

Data Table

| Reaction Type | Reaction Description | Products Generated |

|---|---|---|

| Synthesis | Condensation of phenol and glyoxylic acid | This compound |

| Oxidation | Base-catalyzed oxygenolysis | Quinones or other aromatic compounds |

| Esterification | Reaction with alcohols | Esters |

| Decarboxylation | Heating under specific conditions | Simpler aromatic compounds |

This comprehensive analysis provides insights into the chemical reactions involving this compound, highlighting its significance in both synthetic and biological contexts.

科学的研究の応用

4-Hydroxyphenylglyoxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is studied for its role in metabolic pathways and enzyme inhibition.

Medicine: Research has explored its potential as a therapeutic agent due to its inhibitory effects on specific enzymes.

Industry: It is utilized in the production of fine chemicals and pharmaceuticals

作用機序

4-ヒドロキシフェニルグリオキシル酸の主な作用機序は、カルニチンパルミトイルトランスフェラーゼ1(CPT1)の阻害です。この酵素は、脂肪酸をミトコンドリアに輸送して酸化するために不可欠です。 CPT1を阻害することで、4-ヒドロキシフェニルグリオキシル酸は脂肪酸の酸化を抑制することができます。これは、代謝研究と潜在的な治療用途に影響を与えます .

類似の化合物:

グリオキシル酸: 4-ヒドロキシフェニルグリオキシル酸の機能的な親化合物として働く、2-オキソモノカルボン酸.

フェニルグリオキシル酸: グリオキシル酸の別の誘導体で、類似の構造的特徴を持っています.

独自性: 4-ヒドロキシフェニルグリオキシル酸は、CPT1に対する特異的な阻害効果と、様々な代謝経路における役割のために、独自性を持っています。 フェニル環上のヒドロキシル基などの構造的特徴は、その独特の化学的挙動と用途に貢献しています .

類似化合物との比較

Glyoxylic Acid: A 2-oxo monocarboxylic acid that serves as a functional parent to 4-hydroxyphenylglyoxylic acid.

Phenylglyoxylic Acid: Another derivative of glyoxylic acid with similar structural features.

Uniqueness: this compound is unique due to its specific inhibitory effects on CPT1 and its role in various metabolic pathways. Its structural features, such as the hydroxyl group on the phenyl ring, contribute to its distinct chemical behavior and applications .

生物活性

4-Hydroxyphenylglyoxylic acid (4-HPGA) is a compound of significant biological interest due to its role in various biochemical processes, particularly in relation to its structural analogs and its potential therapeutic applications. This article explores the biological activity of 4-HPGA, emphasizing its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

4-HPGA is an aromatic compound characterized by the presence of a hydroxyl group and a ketone group, which influences its reactivity and biological interactions. Its molecular formula is , and it is structurally related to other phenolic compounds that exhibit various biological activities.

The biological activity of 4-HPGA can be attributed to several mechanisms:

- Inhibition of Carnitine Palmitoyltransferase I (CPT I) : Research indicates that 4-HPGA acts as an inhibitor of CPT I, an enzyme crucial for fatty acid oxidation in mitochondria. This inhibition can affect lipid metabolism and energy production in cells, potentially leading to therapeutic applications in metabolic disorders .

- Antioxidant Activity : Similar to other phenolic compounds, 4-HPGA exhibits antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Antimicrobial Properties

4-HPGA has been studied for its antimicrobial effects, particularly against Gram-positive bacteria. Its structural similarity to phenylglycine-type amino acids suggests that it may play a role in the biosynthesis of glycopeptide antibiotics, which are known for their efficacy against resistant bacterial strains .

Antioxidant Effects

The antioxidant capacity of 4-HPGA has been evaluated using various assays such as DPPH and ABTS. These studies demonstrate that 4-HPGA can effectively neutralize free radicals, contributing to its potential protective effects against oxidative damage in biological systems .

Research Findings

Several studies have investigated the biological activity of 4-HPGA:

- Inhibition Studies : A study highlighted that 4-HPGA significantly inhibits CPT I activity in liver mitochondria, suggesting its potential use in managing conditions related to fatty acid metabolism .

- Antioxidant Evaluation : In comparative studies with other polyphenols, 4-HPGA displayed notable antioxidant properties, making it a candidate for further exploration in nutraceutical applications .

- Antimicrobial Activity : The compound's effectiveness against specific bacterial strains was demonstrated, indicating its potential use in developing new antimicrobial agents .

Case Study 1: Metabolic Effects in Hepatocytes

A study involving isolated hepatocytes showed that treatment with 4-HPGA resulted in altered fatty acid oxidation rates. The findings suggest that this compound could influence metabolic pathways related to energy production and lipid metabolism .

Case Study 2: Antioxidant Potential in Cellular Models

Research assessing the antioxidant capacity of 4-HPGA on cellular models indicated a significant reduction in oxidative stress markers. This suggests potential therapeutic roles for conditions characterized by oxidative damage, such as neurodegenerative diseases .

Summary Table of Biological Activities

特性

IUPAC Name |

2-(4-hydroxyphenyl)-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,9H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFJZKUFXHWWAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54537-30-3 (hydrochloride salt) | |

| Record name | 4-Hydroxyphenylglyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40165960 | |

| Record name | 4-Hydroxyphenylglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15573-67-8 | |

| Record name | 4-Hydroxyphenylglyoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15573-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylglyoxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015573678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyphenylglyoxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxyphenyl)-2-oxoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-hydroxyphenylglyoxylic acid formed from naturally occurring compounds?

A1: [] this compound can be generated through the base-catalyzed oxygenolysis of 3,4′,7-trihydroxyflavone, a flavonoid found in various plants. This reaction involves the oxidative cleavage of the flavonoid's heterocyclic ring in the presence of oxygen and a base like sodium methoxide. This process also yields 2,4-dihydroxybenzoic acid and, depending on the solvent, their corresponding methyl esters. Interestingly, this reaction pathway mirrors the activity of the enzyme quercetinase, a dioxygenase that also catalyzes this type of flavonoid ring opening. []

Q2: Are there synthetic routes to produce 14C-labeled this compound?

A2: Yes, 14C-labeled this compound (specifically 3′-carboxy-4′-hydroxyphenylglyoxylic acid-1-C14) can be synthesized. [] While the specific steps are not detailed in the provided abstract, the synthesis likely involves incorporating a 14C atom at a specific position within the molecule. This labeled compound could be valuable for metabolic studies and tracing the fate of this compound in biological systems. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。